Ethylenedicysteine

Catalog No.
S527557
CAS No.
14344-48-0
M.F
C8H16N2O4S2
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenedicysteine

CAS Number

14344-48-0

Product Name

Ethylenedicysteine

IUPAC Name

(2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid

Molecular Formula

C8H16N2O4S2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1

InChI Key

BQHFYSWNHZMMDO-WDSKDSINSA-N

SMILES

C(CNC(CS)C(=O)O)NC(CS)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Ethylenedicysteine; L,L-ethylenedicysteine;

Canonical SMILES

C(CNC(CS)C(=O)O)NC(CS)C(=O)O

Isomeric SMILES

C(CN[C@@H](CS)C(=O)O)N[C@@H](CS)C(=O)O

Description

The exact mass of the compound Ethylenedicysteine is 268.0551 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254031. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chelating Agent

Ethylenedicysteine possesses chelating properties, meaning it can bind to metal ions. This characteristic makes it valuable in various research settings:

  • Radiopharmaceutical Development: EC can be used to create radiopharmaceuticals for imaging studies. By attaching a radioactive isotope (like technetium-99m) to EC, researchers can develop agents that target specific organs or tissues in the body. For instance, studies have explored (99m)Tc-EC complexes for kidney function assessment [].
  • Metal Detoxification Research: EC's ability to bind metal ions is being investigated in the context of metal detoxification. Research suggests EC might be effective in chelating certain metals, potentially aiding in the removal of heavy metals from the body []. However, more research is needed to determine its efficacy and safety in this application.

Ethylenedicysteine is a sulfur-containing compound that acts as a bis amino acid. Its chemical structure comprises two cysteine units linked by an ethylene bridge, making it a unique ligand in coordination chemistry. Ethylenedicysteine is characterized by the presence of two carboxylic acid groups and two amino groups, allowing it to participate in various

The primary mechanism of action for EC lies in its ability to form complexes with radioisotopes like ⁹⁹mTc. Once labelled, the ⁹⁹mTc-EC complex is taken up by the renal tubules in the kidneys [, ]. This allows for imaging of renal function and blood flow through the kidneys using techniques like scintigraphy [].

Radioisotope labelled EC complexes, like ⁹⁹mTc-EC, undergo safety and efficacy evaluation before clinical use. These evaluations typically assess factors like radiation exposure, potential side effects, and overall effectiveness for the intended imaging application [].

, especially in the context of radiolabeling with technetium-99m. The complexation reaction typically requires basic conditions, with optimal pH levels around 12 to achieve high radiochemical yields. Under these conditions, ethylenedicysteine can effectively bind to technetium-99m, forming a stable complex suitable for imaging applications . The reaction mechanism involves the coordination of the nitrogen and sulfur atoms from the ligand to the metal ion, facilitating the formation of a chelate complex that enhances the stability and bioavailability of the radiopharmaceutical.

Biologically, ethylenedicysteine exhibits significant activity as a radiotracer. Its complexes with technetium-99m are utilized in renal imaging due to their favorable pharmacokinetics, which include rapid blood clearance and renal excretion. Studies have shown that these complexes can provide valuable information about kidney function by allowing visualization of renal perfusion and tubular function . Additionally, ethylenedicysteine has been investigated for its potential antioxidant properties, which may contribute to its biological effects at the cellular level.

The synthesis of ethylenedicysteine can be achieved through various methods. One common approach involves the reaction of cysteine derivatives with appropriate reagents under controlled conditions to ensure the formation of the desired bis amino acid structure. For instance, a typical synthesis may start with the protection of cysteine's thiol groups followed by coupling reactions that introduce the ethylene linker . Another method includes the direct coupling of cysteine in an aqueous medium, often requiring specific pH adjustments to facilitate optimal yields.

Ethylenedicysteine finds applications primarily in medical imaging and diagnostics. Its complexes with technetium-99m are used extensively for renal scintigraphy, allowing clinicians to assess kidney function and detect abnormalities such as obstructions or tumors. Furthermore, ethylenedicysteine is being explored for use in targeted drug delivery systems due to its ability to form stable conjugates with various therapeutic agents . Beyond medical applications, it also serves as a valuable reagent in biochemical research for studying protein interactions and enzyme activities.

Interaction studies involving ethylenedicysteine have focused on its complexation behavior with various metal ions beyond technetium-99m. Research has shown that ethylenedicysteine can form stable complexes with gallium(III) and indium(III), which are also utilized in medical imaging . These studies highlight the versatility of ethylenedicysteine as a ligand capable of coordinating multiple metal ions, thereby expanding its potential applications in both diagnostics and therapeutic contexts.

Ethylenedicysteine shares structural similarities with several other compounds that also contain sulfur and nitrogen donor atoms. A comparison with similar compounds reveals its unique properties:

Compound NameStructure CharacteristicsUnique Features
CysteineContains one thiol groupPrimarily involved in protein synthesis and antioxidant activity
DithiothreitolContains two thiol groupsCommonly used as a reducing agent in biochemical assays
N,N'-Ethylene-di-l-CysteineSimilar bis amino acid structureExhibits different coordination chemistry with metal ions
GlutathioneTripeptide containing cysteineFunctions primarily as an antioxidant in cellular processes

Ethylenedicysteine's ability to form stable complexes with metal ions like technetium-99m sets it apart from these similar compounds, particularly in its application within nuclear medicine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.4

Exact Mass

268.0551

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M0942C52XH

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024
1: Dai D, Rollo FD, Bryant J, Kim EE. Noninferiority of (99m)Tc-Ethylenedicysteine-Glucosamine as an Alternative Analogue to (18)F-Fluorodeoxyglucose in the Detection and Staging of Non-Small Cell Lung Cancer. Contrast Media Mol Imaging. 2018 Mar 15;2018:8969714. doi: 10.1155/2018/8969714. eCollection 2018. PubMed PMID: 29736155; PubMed Central PMCID: PMC5875059.
2: Nguyen DL, de Labriolle-Vaylet C, Durand E, Fernandez PX, Bonnin F, Deliu D, Besson FL, Chaumet-Riffaud P. Reproducibility of differential renal function measurement using technetium-99m-ethylenedicysteine dynamic renal scintigraphy: a French prospective multicentre study. Nucl Med Commun. 2018 Jan;39(1):10-15. doi: 10.1097/MNM.0000000000000769. PubMed PMID: 28984816.
3: Takemaru M, Kimura N, Abe Y, Goto M, Matsubara E. The evaluation of brain perfusion SPECT using an easy Z-score imaging system in the mild cognitive impairment subjects with brain amyloid-β deposition. Clin Neurol Neurosurg. 2017 Sep;160:111-115. doi: 10.1016/j.clineuro.2017.06.018. Epub 2017 Jul 5. PubMed PMID: 28715708.
4: Dharmalingam A, Pawar SU, Parelkar SV, Shetye SS, Ghorpade MK, Tilve GH. Tc-99m Ethylenedicysteine and Tc-99m Dimercaptosuccinic Acid Scintigraphy-Comparison of the Two for Detection of Scarring and Differential Cortical Function. Indian J Nucl Med. 2017 Apr-Jun;32(2):93-97. doi: 10.4103/0972-3919.202240. PubMed PMID: 28533635; PubMed Central PMCID: PMC5439197.
5: Kuśmierek J, Bieńkiewicz M, Konecki T, Surma M, Sosnowski M, Płachcińska A. Usefulness of clearance parametric images in detection of regional renal parenchyma dysfunction. Nucl Med Rev Cent East Eur. 2017;20(1):39-44. doi: 10.5603/NMR.a2016.0042. PubMed PMID: 28218346.
6: Pham LV, Bryant JL, Mendez R, Chen J, Tamayo AT, Xu-Monette ZY, Young KH, Manyam GC, Yang D, Medeiros LJ, Ford RJ. Targeting the hexosamine biosynthetic pathway and O-linked N-acetylglucosamine cycling for therapeutic and imaging capabilities in diffuse large B-cell lymphoma. Oncotarget. 2016 Dec 6;7(49):80599-80611. doi: 10.18632/oncotarget.12413. PubMed PMID: 27716624; PubMed Central PMCID: PMC5348344.
7: Ranade R, Basu S. 177Lu-DOTATATE PRRT in Patients with Metastatic Neuroendocrine Tumor and a Single Functioning Kidney: Tolerability and Effect on Renal Function. J Nucl Med Technol. 2016 Jun;44(2):65-9. doi: 10.2967/jnmt.115.168146. Epub 2016 Feb 4. PubMed PMID: 26848166.
8: Pirdamooie S, Shanei A, Moslehi M. Comparison of the Absorbed Dose for (99m)Tc-Diethylenetriaminepentaacetic Acid and (99m)Tc-Ethylenedicysteine Radiopharmaceuticals using Medical Internal Radiation Dosimetry. J Med Signals Sens. 2015 Jul-Sep;5(3):171-5. PubMed PMID: 26284173; PubMed Central PMCID: PMC4528355.
9: Jain TK, Phulsunga RK, Gupta N, Sood A, Bhattacharya A, Mittal BR. Vicarious liver visualization in solitary functioning kidney with technetium-99m ethylenedicysteine renal scintigraphy. Indian J Nucl Med. 2015 Jul-Sep;30(3):272-4. doi: 10.4103/0972-3919.158545. PubMed PMID: 26170576; PubMed Central PMCID: PMC4479922.
10: Jain TK, Basher RK, Mittal BR, Bhatia A, Singh SK, Bhattacharya A. Diagnostic dilemma of urinary leak vs. perirenal abscess on skeletal scintigraphy: The added value of SPECT/CT and renal scintigraphy. Rev Esp Med Nucl Imagen Mol. 2016 Jan-Feb;35(1):48-50. doi: 10.1016/j.remn.2015.05.004. Epub 2015 Jun 29. PubMed PMID: 26139031.
11: Wang F, Fan D, Qian J, Zhang Z, Zhu J, Chen J. Preparation and Biodistribution of Technetium-99m-Labeled Bis- Misonidazole (MISO) as an Imaging Agent for Tumour Hypoxia. Med Chem. 2015;11(7):649-55. PubMed PMID: 25938423.
12: Wrońska-Nofer T, Pisarska A, Trzcinka-Ochocka M, Hałatek T, Stetkiewicz J, Braziewicz J, Nofer JR, Wąsowicz W. Scintigraphic assessment of renal function in steel plant workers occupationally exposed to lead. J Occup Health. 2015;57(2):91-9. doi: 10.1539/joh.14-0115-OA. Epub 2015 Jan 10. PubMed PMID: 25735505.
13: Cichocki P, Surma M, Woźnicki W, Bieńkiewicz M, Płachcińska A, Kuśmierek J. Preliminary assessment of interand intraobserver reproducibility, and normative values of renal mean transit time (MTT) and parenchymal transit time (PTT) for 99mTc-etylenodicysteine. Nucl Med Rev Cent East Eur. 2015;18(1):29-34. doi: 10.5603/NMR.2015.0007. PubMed PMID: 25633514.
14: Kuśmierek J, Pietrzak-Stelmasiak E, Bieńkiewicz M, Woźnicki W, Surma M, Frieske I, Płachcińska A. Diagnostic efficacy of parametric clearance images in detection of renal scars in children with recurrent urinary tract infections. Ann Nucl Med. 2015 Apr;29(3):313-8. doi: 10.1007/s12149-014-0944-4. Epub 2015 Jan 7. PubMed PMID: 25563578.
15: Garg RK, Menon P, Narasimha Rao KL, Arora S, Batra YK. Pyeloplasty for hydronephrosis: Issues of double J stent versus nephrostomy tube as drainage technique. J Indian Assoc Pediatr Surg. 2015 Jan;20(1):32-6. doi: 10.4103/0971-9261.145444. PubMed PMID: 25552829; PubMed Central PMCID: PMC4268754.
16: Angelides S, El-Mashaleh M, Anagnostou M, Howe G, Spencer D, Kumar V, Manolios N. The role of 99mTc-labelled glucosamine (99mTc-ECDG) in the evaluation of rheumatic joint disease: a screening experience. Nucl Med Commun. 2014 Jun;35(6):655-65. doi: 10.1097/MNM.0000000000000096. PubMed PMID: 24594980.
17: Laureano MR, Onishi ET, Bressan RA, Castiglioni ML, Batista IR, Reis MA, Garcia MV, de Andrade AN, de Almeida RR, Garrido GJ, Jackowski AP. Memory networks in tinnitus: a functional brain image study. PLoS One. 2014 Feb 6;9(2):e87839. doi: 10.1371/journal.pone.0087839. eCollection 2014. PubMed PMID: 24516567; PubMed Central PMCID: PMC3916334.
18: Le Ber I, Camuzat A, Guerreiro R, Bouya-Ahmed K, Bras J, Nicolas G, Gabelle A, Didic M, De Septenville A, Millecamps S, Lenglet T, Latouche M, Kabashi E, Campion D, Hannequin D, Hardy J, Brice A; French Clinical and Genetic Research Network on FTD/FTD-ALS. SQSTM1 mutations in French patients with frontotemporal dementia or frontotemporal dementia with amyotrophic lateral sclerosis. JAMA Neurol. 2013 Nov;70(11):1403-10. doi: 10.1001/jamaneurol.2013.3849. PubMed PMID: 24042580; PubMed Central PMCID: PMC4199096.
19: Sohaib M, Rafique A, Saeed S, Afshan A. A comparison of single plasma sample methods to estimate renal clearance using 99mTc-ethylenedicysteine and 99mTc-mercaptoacetyltriglycine. Clin Physiol Funct Imaging. 2013 Sep;33(5):353-8. doi: 10.1111/cpf.12034. Epub 2013 Mar 18. PubMed PMID: 23701132.
20: Tripathi M, Das CJ, Agarwal KK, Khangembam BC, Dhull VS. Spontaneously resolving lower polar ATN in a transplant kidney with dual vascular supply demonstrated on 99mTc EC renography. Clin Nucl Med. 2013 May;38(5):390-1. doi: 10.1097/RLU.0b013e3182868cac. PubMed PMID: 23478851.

Explore Compound Types